molecular formula C12H22N2O2 B7554278 N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide

Katalognummer B7554278
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: VPVGYYIRWXTLGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide, also known as HDAC inhibitor MS-275, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by regulating gene expression and inducing cell death.

Wirkmechanismus

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 works by inhibiting the activity of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide enzymes, which are responsible for removing acetyl groups from histone proteins. This results in a more relaxed chromatin structure, which allows for increased gene expression. In addition, N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In addition, N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy. These effects suggest that N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 may be a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 is its specificity for N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide enzymes, which allows for targeted inhibition of these enzymes. In addition, N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been shown to have a favorable toxicity profile, with minimal side effects in preclinical studies. However, one limitation of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275. One area of research is the development of more potent and selective N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitors, which may have improved efficacy and safety profiles. In addition, the combination of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitors with other cancer therapies, such as immunotherapy, may lead to enhanced anti-tumor effects. Finally, the identification of biomarkers that predict response to N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 may help to personalize cancer treatment and improve patient outcomes.
Conclusion:
N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 is a promising candidate for cancer treatment, with a variety of biochemical and physiological effects that suggest it may be effective in inducing cell death in cancer cells. However, further research is needed to optimize its efficacy and safety profiles, and to identify biomarkers that predict response to treatment.

Synthesemethoden

The synthesis of N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 involves several steps, including the reaction of 2-bromoethylamine hydrobromide with cyclohexanone to form 1-(2-bromoethyl)cyclohexanol. This intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to form N-methyl-2-(1-(2-hydroxyethyl)cyclohexyl)acetamide. Finally, the compound is treated with trifluoroacetic acid to remove the trimethylsilyl group and yield the desired product, N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275.

Wissenschaftliche Forschungsanwendungen

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 has been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy. These findings suggest that N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide inhibitor MS-275 may be a promising candidate for cancer treatment.

Eigenschaften

IUPAC Name

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-13-10(15)8-12(9-11(16)14-2)6-4-3-5-7-12/h3-9H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVGYYIRWXTLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1(CCCCC1)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.